molecular formula C14H17NO2 B12309909 N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12309909
M. Wt: 231.29 g/mol
InChI Key: GKISAEGSBCVXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-7-oxabicyclo[221]heptane-2-carboxamide is a compound belonging to the class of bicyclic amides This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Diels-Alder reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the bicyclic ring system, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogues.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit protein phosphatases by binding to the active site and preventing substrate access . This inhibition can modulate various cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide can be compared to other similar compounds such as:

    7-Oxabicyclo[2.2.1]heptane: Lacks the benzyl and carboxamide groups, making it less versatile in chemical reactions.

    N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide, leading to different reactivity and applications.

    N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-amine: Contains an amine group instead of a carboxamide, affecting its biological activity and chemical properties.

The uniqueness of this compound lies in its combination of the bicyclic structure with the benzyl and carboxamide functionalities, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H17NO2/c16-14(12-8-11-6-7-13(12)17-11)15-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)

InChI Key

GKISAEGSBCVXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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